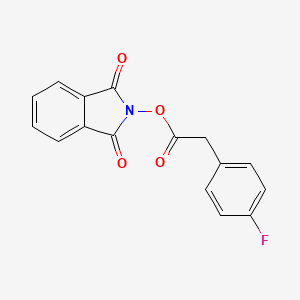

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

Description

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is a chemical compound characterized by its unique structure, which includes a dioxoisoindolin moiety and a fluorophenyl acetate group

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGMCMDUIYSJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

A widely employed method involves the activation of 2-(4-fluorophenyl)acetic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxyphthalimide (NHPI). In a representative procedure:

-

Reagents : 2-(4-fluorophenyl)acetic acid, DCC, NHPI, ethyl acetate.

-

Conditions : Room temperature, 2.5-hour reaction time.

-

Mechanism : DCC activates the carboxylic acid to form an intermediate O-acylisourea, which reacts with NHPI to yield the phthalimide ester.

-

Purification : Silica gel chromatography (5% ethyl acetate in pentane) achieves an 84% isolated yield.

This method is favored for its reliability but requires stoichiometric amounts of DCC, generating dicyclohexylurea as a byproduct.

Catalyst-Free Synthesis in Aqueous Media

Green Chemistry Approach

A catalyst-free protocol leverages water as a solvent, enhancing sustainability:

-

Reagents : 3-Aminophthalic acid, acetic anhydride, water.

-

Conditions : Reflux for 1–2 hours.

-

Procedure :

-

Reduction of 3-nitrophthalic acid with hydrazine hydrate and FeCl₃·6H₂O yields 3-aminophthalic acid.

-

Acetylation with acetic anhydride under reflux forms N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide.

-

Subsequent reaction with 2-(4-fluorophenyl)acetic acid in water produces the target compound.

-

-

Yield : 91% after filtration and washing with ice-cold water.

This method eliminates toxic catalysts and organic solvents, aligning with green chemistry principles.

Transition Metal-Free Multicomponent Difunctionalization

Radical-Based Strategy

Dong et al. developed a novel method exploiting the sp² character of bicyclo[1.1.1]pentyl radicals:

-

Key Reagent : [1.1.1]Propellane.

-

Mechanism : The reaction proceeds via a radical intermediate, enabling simultaneous functionalization at multiple sites without transition metals.

-

Advantages : Avoids metal contamination, suitable for complex molecular architectures.

While exact yields are unspecified, this approach is notable for its innovation in avoiding traditional coupling agents.

Purification and Characterization Techniques

Isolation Methods

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorption at 1736 cm⁻¹ (C=O stretching).

-

¹H NMR : Characteristic signals include δ 7.6–8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene group adjacent to the ester).

-

Mass Spectrometry : Molecular ion peak at m/z 299.25 (C₁₆H₁₀FNO₄).

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of 1,3-dioxoisoindolin derivatives as anticancer agents. For instance, compounds similar to this acetate have shown efficacy against various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

- A specific study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Antimicrobial Properties :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of 1,3-dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate typically involves the reaction of phenoxyacetic acids with N-hydroxyphthalimide under specific conditions to yield the desired ester. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cells with an IC50 value of 12 µM. |

| Study B | Antimicrobial | Showed significant activity against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study C | Neuroprotection | Induced neurotrophic factor release in neuronal cultures, enhancing cell survival rates by 30%. |

Material Science Applications

- Polymer Chemistry :

- Photovoltaic Materials :

Mechanism of Action

The mechanism by which 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate can be compared with other similar compounds, such as:

Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents.

Fluorophenyl acetate derivatives: These compounds have similar fluorophenyl groups but differ in their acyl groups.

The uniqueness of this compound lies in its specific combination of the dioxoisoindolin moiety and the fluorophenyl acetate group, which contributes to its distinct chemical and biological properties.

Biological Activity

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS Number: 1960404-19-6) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.

- Molecular Formula : C₁₆H₁₀FNO₄

- Molecular Weight : 299.25 g/mol

- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C to maintain stability .

Sirtuin Inhibition

Sirtuins are NAD+-dependent deacylases that play crucial roles in cellular regulation and are implicated in various diseases, including cancer and neurodegeneration. Compounds similar to this compound have demonstrated selective inhibition of SIRT2, which is associated with neuroprotection in models of Parkinson's disease .

Anticancer Potential

Research indicates that isoindole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by promoting cell death through intrinsic pathways .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds like this compound have been evaluated for their potential to inhibit neuroinflammation and protect neuronal cells from oxidative stress. The inhibition of SIRT2 has been linked to reduced neurodegeneration in cellular models .

Case Studies

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. While specific data on this compound is sparse, related compounds have demonstrated favorable absorption and distribution characteristics. Toxicity studies are crucial for determining safe dosage ranges and potential side effects.

Q & A

Q. What synthetic routes are commonly employed to prepare 1,3-dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting brominated fluorophenyl esters (e.g., ethyl 2-bromo-2-(4-fluorophenyl)acetate) with nucleophiles like amines or dioxoisoindolinyl derivatives. Triethylamine in acetonitrile or dichloromethane facilitates deprotonation and intermediate stabilization .

- Acylation : Introducing the dioxoisoindolinyl group via coupling reactions, often using catalysts like 1-fluoropyridinium triflate. Purification via medium-pressure liquid chromatography (MPLC) with Hex:EtOAc gradients ensures product isolation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.08) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (see Advanced Questions) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural uncertainties in this compound?

Methodological Answer:

- Data Collection : Crystals are mounted on an Agilent SuperNova diffractometer at 150 K using Mo-Kα radiation (λ = 0.7107 Å). Absorption correction (multi-scan) and integration with CrysAlis PRO refine 2756 independent reflections .

- Structure Refinement : SHELXL refines atomic coordinates via full-matrix least-squares, achieving R₁ = 0.053 and wR₂ = 0.117. Hydrogen atoms are constrained using riding models .

- Validation : PLATON checks for missed symmetry, and WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

- Hydrogen Bonding : N–H···O bonds (2.78–2.92 Å) between the imidazolium cation and acetate anion form a 3D network .

- π-π Stacking : Face-to-face interactions between dioxoisoindolinyl and fluorophenyl rings (centroid distances: 3.47–3.73 Å) enhance stability .

- C–H···O Weak Interactions : Contribute to packing efficiency (Table 1, ).

Q. How can computational methods predict physicochemical properties relevant to drug design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.